REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12]Cl)=[CH:8][N:7]=1)=[O:5])[CH3:2].[C-:14]#[N:15].[Na+].[Cl-].[NH4+]>CN(C=O)C>[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:14]#[N:15])=[CH:8][N:7]=1)=[O:5])[CH3:2] |f:1.2,3.4|
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Name
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|
Quantity
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10.5 g
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Type
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reactant
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Smiles
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C(C)OC(=O)C1=NC=C(C=C1)CCl
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Name
|
|
Quantity
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2.58 g
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Type
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reactant
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Smiles
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[C-]#N.[Na+]
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Name
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Quantity
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75 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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500 mL
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Type
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reactant
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Smiles
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[Cl-].[NH4+]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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are added in portions at RT in the course of 3 h
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Duration
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3 h
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Type
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EXTRACTION
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Details
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extracted with methylene chloride (four times with 100 ml each time)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases are dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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the residue is purified by chromatography over silica gel (mobile phase: cyclohexane→cyclohexane/ethyl acetate 1:4)
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Name
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|
Type
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product
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Smiles
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C(C)OC(=O)C1=NC=C(C=C1)CC#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |